molecular formula C14H14N2OS B2703748 N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine CAS No. 1286698-88-1

N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine

Cat. No.: B2703748
CAS No.: 1286698-88-1
M. Wt: 258.34
InChI Key: DXHKFPQNUALRHT-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine (CAS 1286698-88-1) is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. It features a benzothiazole core, a privileged scaffold in drug discovery known to be associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The specific substitution with a 4,6-dimethylbenzothiazole and a furfurylamine group creates a unique molecular structure, categorized as a 2-aminothiazole derivative. The furan ring is a versatile heterocycle frequently employed in drug design for its ability to improve binding affinity and selectivity toward biological targets . Compounds based on the 2-aminothiazole structure are increasingly investigated as novel modulators of ion channels. Recent studies have identified N-(thiazol-2-yl)-benzamide analogs as the first class of selective, state-dependent antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This suggests that structurally related 2-aminothiazole compounds, such as this compound, hold high value as pharmacological tool compounds for probing the physiological functions and therapeutic potential of ZAC, which remains poorly elucidated. This product is intended for research applications only, including but not limited to: in vitro binding assays, functional activity studies on ligand-gated ion channels, and as a building block in the synthesis of novel bioactive molecules. It is supplied with a specified purity for R&D use and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4,6-dimethyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-9-6-10(2)13-12(7-9)18-14(16-13)15-8-11-4-3-5-17-11/h3-7H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHKFPQNUALRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine typically involves the reaction of 4,6-dimethylbenzo[d]thiazol-2-amine with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. The furan and thiazole rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Substituent Effects

The compound’s structure combines a 4,6-dimethylbenzothiazole core with a furan-2-ylmethyl side chain. Key comparisons with similar derivatives include:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituents on Benzothiazole N-Substituent Molecular Weight Physical State Key Data Sources
N-(Furan-2-ylmethyl)-4-phenylthiazol-2-amine (4k) 4-phenyl Furan-2-ylmethyl 257.0744 Pale yellow solid FT-IR, NMR, HRESI-MS
N-(Furan-2-ylmethyl)-7-methoxy-4H,5H-naphtho[1,2-d]thiazol-2-amine (3u) 7-methoxy-naphthothiazole Furan-2-ylmethyl 311 (MH+) Crystalline solid $^1$H-NMR, MALDI-TOF
N-m-Tolylbenzo[d]thiazol-2-amine None m-Tolyl 241.0794 Solid (97–99°C) $^1$H/$^{13}$C NMR, IR
4-Phenyl-N-(pyridin-2-ylmethyl)thiazol-2-amine (4l) 4-phenyl Pyridin-2-ylmethyl 268.0897 Pale yellow solid FT-IR, HRESI-MS

Key Observations :

  • Steric and Solubility Considerations : The furan-2-ylmethyl group introduces a heteroaromatic side chain, which may reduce solubility in polar solvents compared to pyridin-2-ylmethyl (4l) or tolyl substituents .

Comparison of Yields :

  • Yields for furan-containing analogs (e.g., 3u: 94%) are generally high, suggesting efficient coupling strategies for N-alkylation .

Electronic and Spectroscopic Properties

  • Dipole Moments : Thiazole amines exhibit strong electron-donating capacity. The 4,6-dimethyl groups in the target compound may further localize electron density on the thiazole nitrogen, altering dipole orientation compared to phenyl-substituted derivatives (e.g., 4k) .
  • Spectroscopic Signatures :
    • IR : Stretching vibrations for C=N (thiazole) and C-O (furan) are expected near 1600 cm$^{-1}$ and 1250 cm$^{-1}$, respectively, consistent with analogs like 4k .
    • NMR : The furan-2-ylmethyl group would produce distinct signals at δ 6.3–7.4 ppm (furan protons) and δ 4.3–4.5 ppm (CH$_2$ linker), as seen in 3u .

Biological Activity

N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure combining a furan ring and a thiazole ring, which are known for their significant biological activities. The molecular formula is C14H14N2OSC_{14}H_{14}N_{2}OS with a molecular weight of 258.34 g/mol .

Target Interactions

The compound primarily interacts with various enzymes and proteins, influencing several biochemical pathways. It has been observed to have low affinity towards monoamine oxidase A (MAO A) and B (MAO B), yet it modifies the B form of MAO, forming a flavin adduct similar to that with deprenyl. This interaction suggests potential implications in neuropharmacology, particularly concerning neurotransmitter metabolism.

Biological Effects

The biological effects of this compound include:

  • Antioxidant activity: Protects cells from oxidative stress.
  • Analgesic properties: May alleviate pain through modulation of pain pathways.
  • Anti-inflammatory effects: Reduces inflammation by inhibiting pro-inflammatory mediators.
  • Antimicrobial and antifungal activity: Exhibits inhibitory effects against various pathogens.
  • Antitumor activity: Shows promise in inhibiting cancer cell proliferation .

Cellular Effects

In vitro studies indicate that the compound influences monoamine metabolism, which is crucial for maintaining neurotransmitter levels in the brain. For instance, alterations in dopamine and serotonin levels were noted in microdialysis studies.

Molecular Mechanisms

Despite its low binding affinity for MAO enzymes, the compound's ability to alter enzyme activity suggests it could be beneficial in treating conditions like depression or neurodegenerative diseases by stabilizing neurotransmitter levels .

Case Studies and Experimental Data

Study Findings
Study 1Investigated the effects on MAO activity; showed moderate inhibition with IC50 values indicating potential as a neuroprotective agent .
Study 2Evaluated antimicrobial properties against various bacterial strains; demonstrated significant inhibitory effects.
Study 3Assessed antioxidant capacity using DPPH assay; results indicated strong free radical scavenging ability.

Q & A

Basic Research Questions

Q. What are the key structural features and characterization methods for N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine?

  • Answer: The compound has a benzothiazole core substituted with methyl groups at positions 4 and 6, and a furan-2-ylmethylamine group at position 2. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm substituent positions and hydrogen/carbon environments (e.g., aromatic protons at δ 6.5–8.0 ppm and methyl groups at δ 2.0–2.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS to validate the molecular formula (C13_{13}H16_{16}N2_2OS, MW 248.34) .
  • Infrared Spectroscopy (IR): Peaks at ~3300 cm1^{-1} (N–H stretching) and ~1600 cm1^{-1} (C=N/C=C vibrations) .

Q. What synthetic routes are reported for analogous N-substituted benzothiazol-2-amine derivatives?

  • Answer: Common methods involve:

  • Condensation reactions: Substituted benzothiazoles with amines under reflux in polar aprotic solvents (e.g., THF, DMF) using catalysts like DMAP or DIPEA .
  • Column Chromatography: Purification using silica gel with gradients of ethyl acetate/hexane (yields: 46–76% for similar compounds) .
  • Optimization strategies: Adjusting reaction temperature (e.g., 60–80°C for amide coupling) and stoichiometry of reagents (e.g., 1.2 eq acyl chloride) to improve yields .

Q. How can researchers assess the biological potential of this compound?

  • Answer: Initial screening should include:

  • Antimicrobial assays: Broth microdilution against Gram-positive/negative bacteria and fungi (e.g., MIC values) .
  • Anticancer activity: MTT assays on cancer cell lines (e.g., IC50_{50} determination), leveraging structural similarities to thiazole derivatives with known activity .
  • ADMET profiling: Computational tools to predict solubility, metabolic stability, and toxicity (e.g., SwissADME, pkCSM) .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Answer:

  • Density Functional Theory (DFT): B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity analysis .
  • Natural Bond Orbital (NBO) analysis: To evaluate hyperconjugative interactions and charge distribution, particularly at the thiazole nitrogen and furan oxygen .
  • Tautomerism studies: Quantum chemical analysis (e.g., Gaussian 09) to explore tautomeric equilibria, as seen in N-(pyridin-2-yl)thiazol-2-amine derivatives .

Q. How can structural modifications enhance the compound's bioactivity?

  • Answer:

  • Substituent effects: Introduce electron-withdrawing groups (e.g., –F, –Cl) at the benzothiazole core to improve binding to biological targets (e.g., enzyme active sites) .
  • Hybrid scaffolds: Combine with pharmacophores like sulfonamides or triazoles to synergize antimicrobial/anticancer effects .
  • Coordination chemistry: Synthesize metal complexes (e.g., Cu(I), Mn(II)) to enhance stability and redox activity .

Q. What challenges arise in reconciling experimental and computational data for this compound?

  • Answer:

  • DFT vs. experimental geometry: Discrepancies in bond lengths/angles may require hybrid functionals (e.g., M06-2X) or dispersion corrections .
  • Solvent effects: Polarizable continuum models (PCM) must be applied to compare computed NMR shifts with experimental data in solvents like DMSO or methanol .
  • Dynamic effects: Molecular dynamics (MD) simulations to account for conformational flexibility in solution vs. rigid crystal structures .

Q. How can reaction conditions be optimized for scale-up synthesis?

  • Answer:

  • Catalyst screening: Test alternatives to DMAP (e.g., DBU) to reduce side reactions in amide coupling .
  • Solvent selection: Replace tetrahydrofuran (THF) with greener solvents (e.g., 2-MeTHF) while maintaining yield .
  • Flow chemistry: Continuous flow reactors to improve heat/mass transfer and reduce reaction time .

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